4-(1-Methoxyethyl)naphthalen-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

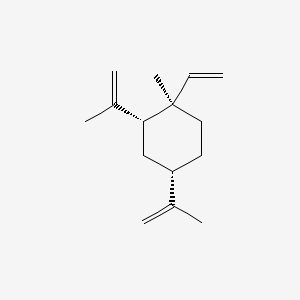

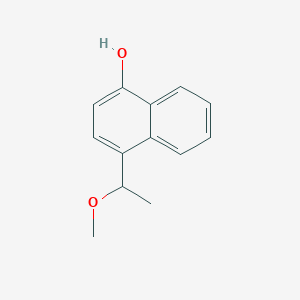

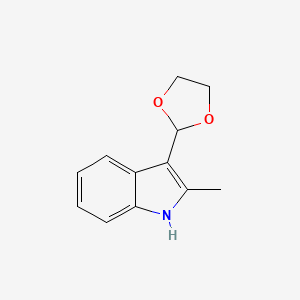

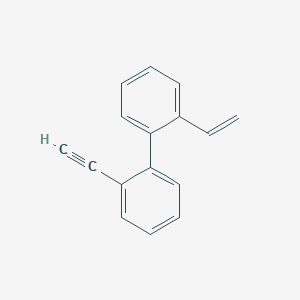

4-(1-Methoxyethyl)naphthalen-1-ol is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings This compound is characterized by the presence of a methoxyethyl group at the fourth position and a hydroxyl group at the first position of the naphthalene ring

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(1-Methoxyethyl)naphthalen-1-ol kann über mehrere Synthesewege erfolgen. Eine gängige Methode beinhaltet die Alkylierung von 1-Naphthol mit 1-Brom-2-methoxyethan in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen durchgeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von kontinuierlichen Fließreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des gewünschten Produkts verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um hochreine Verbindungen zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(1-Methoxyethyl)naphthalen-1-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder eine Carbonsäure zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um entsprechende Alkohole oder Alkane zu bilden.

Substitution: Elektrophile aromatische Substitutionsreaktionen können am Naphthalinring auftreten, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Nitriermittel und Sulfonierungsmittel werden unter sauren oder basischen Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von 4-(1-Methoxyethyl)naphthalen-1-on oder 4-(1-Methoxyethyl)naphthalen-1-carbonsäure.

Reduktion: Bildung von this compound oder 4-(1-Methoxyethyl)naphthalin.

Substitution: Bildung verschiedener substituierter Naphthalinderivate abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

4-(1-Methoxyethyl)naphthalen-1-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und als Ausgangsmaterial für die Herstellung anderer Naphthalinderivate verwendet.

Biologie: Auf seine potenziellen antimikrobiellen, antioxidativen und entzündungshemmenden Eigenschaften untersucht.

Medizin: Für seine potenziellen therapeutischen Anwendungen untersucht, einschließlich seiner Rolle als Leitverbindung in der Arzneimittelforschung.

Industrie: Bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Hydroxylgruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen ausbilden und so deren Struktur und Funktion beeinflussen. Darüber hinaus kann die Methoxyethylgruppe die Lipophilie der Verbindung erhöhen und so ihre Wechselwirkung mit Lipidmembranen und Zellkomponenten erleichtern.

Wirkmechanismus

The mechanism of action of 4-(1-Methoxyethyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxyethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-Methoxynaphthalin: Fehlt die Hydroxylgruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

4-Ethylnaphthalen-1-ol: Ähnliche Struktur, jedoch mit einer Ethylgruppe anstelle einer Methoxyethylgruppe.

4-(1-Hydroxyethyl)naphthalen-1-ol: Enthält eine Hydroxylgruppe anstelle einer Methoxygruppe in der Ethylposition.

Einzigartigkeit

4-(1-Methoxyethyl)naphthalen-1-ol ist aufgrund des Vorhandenseins sowohl einer Methoxyethylgruppe als auch einer Hydroxylgruppe einzigartig, die unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Diese Kombination von funktionellen Gruppen ermöglicht vielfältige Anwendungen und Wechselwirkungen mit verschiedenen molekularen Zielstrukturen.

Eigenschaften

Molekularformel |

C13H14O2 |

|---|---|

Molekulargewicht |

202.25 g/mol |

IUPAC-Name |

4-(1-methoxyethyl)naphthalen-1-ol |

InChI |

InChI=1S/C13H14O2/c1-9(15-2)10-7-8-13(14)12-6-4-3-5-11(10)12/h3-9,14H,1-2H3 |

InChI-Schlüssel |

OWMKUAXJYHSBNS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC=C(C2=CC=CC=C21)O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline](/img/structure/B11896308.png)

![2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one](/img/structure/B11896345.png)